MmpL3-IN-3

Description

Properties

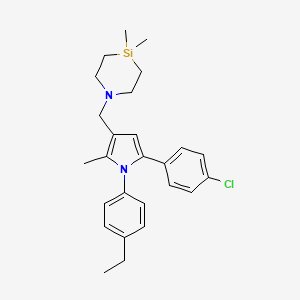

Molecular Formula |

C26H33ClN2Si |

|---|---|

Molecular Weight |

437.1 g/mol |

IUPAC Name |

1-[[5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methylpyrrol-3-yl]methyl]-4,4-dimethyl-1,4-azasilinane |

InChI |

InChI=1S/C26H33ClN2Si/c1-5-21-6-12-25(13-7-21)29-20(2)23(19-28-14-16-30(3,4)17-15-28)18-26(29)22-8-10-24(27)11-9-22/h6-13,18H,5,14-17,19H2,1-4H3 |

InChI Key |

TUZINMIDJHOXOL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Cl)CN4CC[Si](CC4)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MmpL3 Inhibitors in Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis, playing a critical role in the biogenesis of the unique mycobacterial outer membrane. It is responsible for the translocation of trehalose monomycolate (TMM), a key precursor to mycolic acids, from the cytoplasm to the periplasm. The essentiality and vulnerability of MmpL3 have made it a prime target for the development of novel anti-tuberculosis therapeutics. This guide provides a comprehensive overview of the mechanism of action of MmpL3 inhibitors, with a focus on the core scientific principles and experimental methodologies used to characterize these compounds. While specific quantitative data for a compound designated "MmpL3-IN-3" is not publicly available, this document will utilize data from well-characterized MmpL3 inhibitors to illustrate the key concepts and data presentation formats relevant to this target class.

The MmpL3 Transporter: Structure and Function

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[1][2] Its structure consists of 12 transmembrane helices and two large periplasmic domains.[3][4] MmpL3 functions as a proton-motive force (PMF) dependent antiporter, coupling the influx of protons into the cytoplasm with the efflux of TMM across the inner membrane.[3][5] This transport process is vital for the synthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, both of which are essential components of the mycobacterial cell wall that contribute to its impermeability and virulence.[1][5][6]

Mechanism of Action of MmpL3 Inhibitors

MmpL3 inhibitors represent a diverse group of chemical scaffolds that ultimately disrupt the TMM transport function of MmpL3, leading to bacterial cell death.[1][4][6] Two primary mechanisms of inhibition have been proposed:

-

Direct Inhibition: Many MmpL3 inhibitors are believed to bind directly to the MmpL3 protein, either at the substrate-binding site or at an allosteric site. This binding event physically obstructs the transport of TMM. Evidence for direct binding comes from the isolation of resistant mutants with mutations in the mmpL3 gene and from in vitro binding assays with purified MmpL3 protein.[4][7]

-

Proton-Motive Force Dissipation: A subset of MmpL3 inhibitors has been shown to act as protonophores, dissipating the transmembrane electrochemical proton gradient (Δp), which is composed of the membrane potential (ΔΨ) and the pH gradient (ΔpH).[6] Since MmpL3 is dependent on the PMF for its transporter activity, the collapse of this gradient indirectly inhibits TMM transport.[6]

It is important to note that for some inhibitors, both direct binding and PMF dissipation may contribute to their overall anti-tubercular activity.

Quantitative Data for MmpL3 Inhibitors

While specific data for this compound is not available in the public domain, the following table summarizes key quantitative data for several well-characterized MmpL3 inhibitors to provide a comparative overview.

| Compound | Class | MIC (μM) vs. M. tuberculosis H37Rv | IC50 (μM) | Kd (μM) | Notes |

| SQ109 | Ethylenediamine | 0.78 | 5-15 (vs. MenA/MenG) | 1.65 - 2060 | Also inhibits menaquinone synthesis.[6][8] |

| BM212 | 1,5-Diarylpyrrole | 5 | - | 1.28 | Kills non-replicating M. tuberculosis.[6] |

| AU1235 | Adamantyl Urea | ~1 | - | 0.13 - 0.29 | Potent MmpL3 inhibitor.[9] |

| Indolecarboxamides (e.g., NITD-349) | Indolecarboxamide | 0.023 | - | - | Highly potent against M. tuberculosis.[3] |

| HC2091 | Carboxamide | 6.4 (EC50) | - | - | Distinct mechanism from some other inhibitors.[10] |

Note: The wide range of Kd values for SQ109 reflects different experimental conditions and methodologies reported in the literature.

Experimental Protocols

MmpL3 Flippase Assay (Spheroplast-based)

This assay is designed to directly measure the transport (flipping) of TMM across the inner membrane of M. smegmatis spheroplasts.

Protocol:

-

Spheroplast Preparation: Grow M. smegmatis to mid-log phase and treat with glycine and lysozyme to generate spheroplasts.

-

Metabolic Labeling: Incubate spheroplasts with a radiolabeled precursor, such as [14C]-acetate or a fluorescently tagged trehalose analog (e.g., 6-azido-trehalose), to allow for the synthesis of labeled TMM.

-

Inhibitor Treatment: Pre-treat a subset of spheroplasts with the test inhibitor (e.g., this compound) or known controls (e.g., BM212, CCCP) before or during the labeling step.

-

Surface Labeling/Degradation:

-

For fluorescently tagged TMM, a cell-impermeable fluorescent probe that reacts with the tag is added to quantify the amount of TMM flipped to the outer leaflet.

-

Alternatively, a TMM-degrading enzyme with access only to the outer leaflet can be used, and the degradation products are quantified.

-

-

Lipid Extraction and Analysis: Extract total lipids from the spheroplasts and analyze by thin-layer chromatography (TLC) followed by autoradiography or fluorescence imaging to quantify the amount of labeled TMM and its derivatives. A decrease in surface-accessible TMM in inhibitor-treated samples indicates inhibition of the flippase activity.

Mycobacterial Lipid Analysis by Thin-Layer Chromatography (TLC)

This method is used to assess the impact of MmpL3 inhibitors on the overall lipid profile of M. tuberculosis, specifically looking for the accumulation of TMM and a decrease in TDM.

Protocol:

-

Culture and Treatment: Grow M. tuberculosis cultures to mid-log phase and treat with the test inhibitor at various concentrations for a defined period (e.g., 24 hours).

-

Radiolabeling: Add [14C]-acetate to the cultures to radiolabel the lipid pool.

-

Lipid Extraction:

-

TLC Analysis:

-

Spot the lipid extracts onto a silica TLC plate.

-

Develop the plate using an appropriate solvent system (e.g., hexane:diethyl ether:formic acid).[3]

-

Visualize the separated lipids by autoradiography.

-

Identify and quantify the bands corresponding to TMM and TDM. An accumulation of TMM and a reduction in TDM are indicative of MmpL3 inhibition.[10]

-

Measurement of Proton Motive Force (PMF)

This protocol assesses the effect of inhibitors on the two components of the PMF: the membrane potential (ΔΨ) and the pH gradient (ΔpH).

Protocol:

-

Measurement of Membrane Potential (ΔΨ):

-

Use a fluorescent dye that responds to changes in membrane potential, such as DiOC2(3).

-

Incubate M. tuberculosis cells with the dye and the test inhibitor.

-

Measure the fluorescence using a flow cytometer or a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates dissipation of the ΔΨ.

-

-

Measurement of pH Gradient (ΔpH):

-

Use a radiolabeled weak acid, such as [14C]-benzoic acid, which accumulates in the cytoplasm in a pH-dependent manner.

-

Incubate the cells with the radiolabeled probe and the test inhibitor.

-

Separate the cells from the supernatant and measure the radioactivity in both fractions using a scintillation counter.

-

Calculate the intracellular pH based on the distribution of the probe. A decrease in the ΔpH indicates its dissipation.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of MmpL3-mediated TMM transport and inhibition.

Caption: Experimental workflow for the evaluation of MmpL3 inhibitors.

Conclusion

MmpL3 remains a highly validated and promising target for the development of new drugs against Mycobacterium tuberculosis. The diverse chemical scaffolds of MmpL3 inhibitors and their varied mechanisms of action, including direct inhibition and PMF dissipation, offer multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel MmpL3 inhibitors. While the specific compound "this compound" remains to be fully characterized in publicly available literature, the methodologies and data presented here for other inhibitors serve as a comprehensive guide for researchers in the field of TB drug discovery. Future work will likely focus on elucidating the precise binding modes of different inhibitor classes to the MmpL3 transporter and optimizing their pharmacological properties for clinical development.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Antitubercular 2-Pyrazolylpyrimidinones: Structure-Activity Relationship and Mode-of-Action Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of MmpL3 Inhibition in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterial membrane protein Large 3 (MmpL3) has emerged as a highly promising and vulnerable drug target in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2] MmpL3 is an essential inner membrane transporter responsible for the export of trehalose monomycolate (TMM), a critical precursor for the mycobacterial outer membrane.[3][4][5][6] Its inhibition disrupts the integrity of the cell wall, leading to bacterial death.[4] This mechanism is distinct from current frontline TB drugs, making MmpL3 inhibitors promising candidates for treating drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) TB strains.[7] This document provides a technical overview of the therapeutic potential of targeting MmpL3, using the identified inhibitor MmpL3-IN-3 as a reference point, and details the broader landscape of MmpL3 inhibitor development, including key data and experimental methodologies.

Introduction to this compound and the MmpL3 Target

This compound (also identified as Compound 12; CAS No. 1639438-67-7) is a known inhibitor of MmpL3.[1][2][3] While detailed peer-reviewed data on this specific compound is limited in the public domain, it is characterized by potent anti-mycobacterial activity.

MmpL3: An Essential Transporter

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[3][8] Its essential function is the translocation of TMM from the cytoplasm across the inner membrane to the periplasm.[5][9][10] In the periplasm, mycolic acids from TMM are transferred to arabinogalactan and other TMM molecules to form the mycomembrane, a crucial component of the unique and impermeable mycobacterial cell wall.[2][5][9]

Genetic and chemical silencing of MmpL3 has demonstrated its essentiality for Mtb viability, both in replicating and non-replicating states, and during infection of macrophages and in animal models. The high vulnerability of this target has made it the focus of numerous drug discovery programs.[1][2]

This compound: Available Data

This compound has been identified as a potent inhibitor of M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.1 μM.[1][3] It has also been reported to exhibit good stability in mouse liver microsomes, a favorable characteristic for drug development.[1][2][3]

Mechanism of Action of MmpL3 Inhibitors

The primary mechanism of action for MmpL3 inhibitors is the disruption of TMM transport. By binding to the MmpL3 protein, these compounds block the export of TMM, leading to its accumulation in the cytoplasm and a depletion of mycolic acids available for cell wall synthesis.[4][10] This ultimately compromises the structural integrity of the bacterium, resulting in cell death.[4]

Some MmpL3 inhibitors, including the clinical candidate SQ109, have also been shown to dissipate the proton motive force (PMF) across the mycobacterial membrane.[3][8] Since MmpL3 is a PMF-dependent transporter, this represents a potential secondary or indirect mechanism of inhibition.[3]

Signaling Pathway: MmpL3-Mediated Mycolic Acid Transport and Inhibition

Caption: MmpL3 transports TMM across the inner membrane for cell wall synthesis; inhibitors block this process.

Quantitative Data for MmpL3 Inhibitors

A significant number of structurally diverse MmpL3 inhibitors have been identified. The table below summarizes key quantitative data for representative compounds from different chemical classes to illustrate the therapeutic potential.

| Compound Class | Representative Compound | MIC vs. Mtb H37Rv (μM) | Intracellular IC50 (μM) | Cytotoxicity (TC50, μM) | Reference |

| Benzothiazole/Triazole | This compound | 0.1 | 2.4 (vs. intracellular Mtb) | >100 (RAW264.7 & HepG2) | [1][2][3] |

| Ethylenediamine | SQ109 | 0.16 - 0.64 | ~1.0 | >32 (Vero) | [3][9] |

| Indolecarboxamide | NITD-304 | 0.03 | Not Reported | >50 (Vero) | |

| Adamantyl Urea | AU1235 | 0.015 | Not Reported | 46 (Vero) | |

| Spirocycle | Compound 3 (spiro-piperidine) | 0.02 | Not Reported | 2.5 (HepG2) | [8] |

| Phenyl Urea | Compound 12 (different series) | 0.1 | Not Reported | Not Reported | [4] |

Note: Data are compiled from different studies and experimental conditions may vary. This table is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel MmpL3 inhibitors. Below are representative protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an inhibitor that prevents visible growth of M. tuberculosis.

Methodology:

-

M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

-

The bacterial suspension is diluted to a final inoculum of approximately 5 x 10^5 CFU/mL.

-

The test compound (e.g., this compound) is serially diluted in a 96-well microplate.

-

The bacterial suspension is added to each well. Control wells include bacteria with no drug (positive control) and sterile broth (negative control).

-

Plates are incubated at 37°C for 7-14 days.

-

Bacterial growth can be assessed visually or by measuring optical density (OD600) or using a viability indicator like Resazurin.

-

The MIC is defined as the lowest drug concentration at which there is no visible growth.

Intracellular Activity Assay (Macrophage Infection Model)

Objective: To assess the efficacy of an inhibitor against Mtb residing within macrophages.

Methodology:

-

A murine macrophage cell line (e.g., RAW264.7) is seeded in 96-well plates and cultured overnight.

-

Macrophages are infected with Mtb H37Rv at a specific multiplicity of infection (e.g., 1:1) for several hours.

-

Extracellular bacteria are removed by washing with antibiotic-containing medium (e.g., gentamicin).

-

The infected cells are then treated with serial dilutions of the test compound.

-

After 3-4 days of incubation, macrophages are lysed with a solution of 0.1% SDS or Triton X-100.

-

The lysate is serially diluted and plated on Middlebrook 7H11 agar plates.

-

Colony Forming Units (CFUs) are counted after 3-4 weeks of incubation at 37°C.

-

The IC50 is calculated as the compound concentration that causes a 50% reduction in CFUs compared to the untreated control.

TMM Accumulation Assay (Target Engagement)

Objective: To confirm that the inhibitor's mode of action involves the inhibition of MmpL3 by measuring the accumulation of its substrate, TMM.

Methodology:

-

Mtb cultures are grown to mid-log phase and treated with the test inhibitor at various concentrations for a defined period (e.g., 24 hours). A known MmpL3 inhibitor like SQ109 is used as a positive control.

-

A radiolabeled precursor, such as [1,2-¹⁴C]acetate, is added to the culture to label the mycolic acids.

-

After further incubation, total lipids are extracted from the bacterial cells using a chloroform:methanol mixture.

-

The extracted lipids are separated by thin-layer chromatography (TLC) on a silica gel plate using an appropriate solvent system (e.g., chloroform:methanol:water).

-

The TLC plate is exposed to a phosphor screen, and the radiolabeled lipid species (TMM and trehalose dimycolate, TDM) are visualized and quantified using a phosphorimager.

-

Inhibition of MmpL3 is confirmed by a dose-dependent increase in the TMM spot intensity and a corresponding decrease in the TDM spot intensity.

Experimental Workflow: MmpL3 Inhibitor Characterization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound-产品信息-Felix [felixbio.cn]

- 3. This compound [chembk.com]

- 4. Antibatterico | CymitQuimica [cymitquimica.com]

- 5. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2013116605A1 - Compositions for the treatment of tuberculosis and methods of using same - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MmpL3 in Mycolic Acid Transport and Its Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets. One of the most promising of these is the Mycobacterial membrane protein Large 3 (MmpL3), an essential inner membrane transporter critical for the biogenesis of the unique mycobacterial cell wall. This guide provides an in-depth analysis of the function of MmpL3 in mycolic acid transport and the mechanism of its inhibition by small molecules, offering a comprehensive resource for researchers in the field of tuberculosis drug discovery. Due to the absence of specific data for "MmpL3-IN-3" in the scientific literature, this document will focus on well-characterized MmpL3 inhibitors, namely SQ109, AU1235, and BM212, as representative examples.

The Critical Role of MmpL3 in Mycobacterial Cell Wall Synthesis

The mycobacterial cell wall is a complex and robust structure, central to the bacterium's survival, virulence, and intrinsic resistance to many antibiotics. A key component of this wall is mycolic acids, which are very long-chain fatty acids. The synthesis and transport of these molecules is a multi-step process. Mycolic acids are synthesized in the cytoplasm and then esterified to trehalose to form trehalose monomycolate (TMM).[1]

MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, functions as the essential flippase for TMM.[2][3] It translocates TMM from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the plasma membrane. This process is powered by the proton motive force (PMF).[4] Once in the periplasm, the mycolic acid moiety of TMM is transferred by the Antigen 85 complex to either arabinogalactan, a structural component of the cell wall, or to another TMM molecule to form trehalose dimycolate (TDM), also known as "cord factor".[5] The inhibition of MmpL3 disrupts this crucial pathway, leading to the accumulation of TMM in the cytoplasm and the cessation of mycolic acid incorporation into the cell wall, ultimately resulting in bacterial death.[1][5]

Signaling and Transport Pathway

Caption: Mycolic acid transport pathway and the inhibitory action of MmpL3 inhibitors.

Quantitative Data for Representative MmpL3 Inhibitors

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for well-characterized MmpL3 inhibitors against Mycobacterium tuberculosis and other mycobacterial species. This data provides a comparative overview of their potency.

| Compound | Organism | MIC (µg/mL) | MIC (µM) | Reference |

| SQ109 | M. tuberculosis H37Rv | 0.12 - 0.78 | 0.37 - 2.37 | [6][7] |

| M. tuberculosis (non-replicating) | 1.09 | 3.35 | [7] | |

| M. smegmatis | 12.5 | 38.3 | [7] | |

| AU1235 | M. tuberculosis H37Rv | 0.1 | 0.31 | [7] |

| M. tuberculosis (non-replicating) | >100 | >310 | [8] | |

| M. smegmatis mc2155 | 3.2 | 9.9 | [9] | |

| BM212 | M. tuberculosis H37Rv | ~1.5 - 5 | 3.76 - 12.5 | [7] |

| M. bovis BCG | 4 | - | [10] | |

| M. smegmatis | 3 | 7.5 | [11] |

Key Experimental Protocols for MmpL3 Inhibitor Characterization

The identification and validation of MmpL3 inhibitors rely on a set of specialized assays. Below are detailed methodologies for three key experimental approaches.

Metabolic Labeling with [¹⁴C]-Acetate and TLC Analysis

This assay assesses the impact of an inhibitor on the overall mycolic acid metabolism by monitoring the incorporation of a radiolabeled precursor into TMM and TDM.

Objective: To determine if a compound inhibits MmpL3 by observing the accumulation of TMM and a decrease in TDM.

Protocol:

-

Culture Preparation: Grow Mycobacterium cultures to mid-log phase (OD₆₀₀ of 0.6-0.8) in an appropriate broth medium (e.g., 7H9 supplemented with OADC and Tween 80).

-

Inhibitor Treatment: Aliquot the culture and treat with the test compound at various concentrations (e.g., 1x, 5x, 10x MIC) or with a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 5 hours).

-

Radiolabeling: Add [1,2-¹⁴C]-acetic acid (e.g., 0.5 µCi/mL) to each culture and incubate for an additional period to allow for incorporation into lipids.

-

Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the total lipids from the cell pellet using a biphasic solvent system, typically chloroform:methanol (e.g., 2:1 v/v). The culture filtrate can also be extracted to analyze secreted lipids.

-

TLC Analysis: Spot equal amounts of the lipid extracts onto a silica gel TLC plate. Develop the TLC plate using a suitable solvent system to separate TMM and TDM (e.g., chloroform:methanol:water, 20:4:0.5 v/v/v).

-

Visualization and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids. Quantify the intensity of the spots corresponding to TMM and TDM using densitometry. An accumulation of the TMM spot and a reduction or disappearance of the TDM spot in inhibitor-treated samples compared to the control indicates inhibition of TMM transport.[12]

Spheroplast-Based TMM Flippase Assay

This assay provides a more direct measure of MmpL3's flippase activity by monitoring the appearance of a modified TMM on the outer surface of mycobacterial spheroplasts.

Objective: To directly assess the inhibition of TMM translocation across the plasma membrane.

Protocol:

-

Spheroplast Preparation: Prepare mycobacterial spheroplasts by treating the cells with lysozyme and glycine in an osmotically stabilizing buffer (e.g., sucrose-magnesium-maleate buffer).

-

Inhibitor Pre-treatment: Pre-incubate the spheroplasts with the test inhibitor or vehicle control for a short period (e.g., 15 minutes) at 37°C.

-

Metabolic Labeling with 6-azido-trehalose: Add 6-azido-trehalose to the spheroplast suspension and incubate (e.g., for 2 hours) to allow for its incorporation into TMM, forming 6-azido-TMM.[13]

-

Click Chemistry Reaction: Wash the spheroplasts to remove excess 6-azido-trehalose. Perform a copper-free "click" reaction by adding a DIBO-alkyne-conjugated probe (e.g., DIBO-alkyne-biotin) to the spheroplasts. This will covalently link the probe to the azido group of 6-azido-TMM that has been flipped to the outer leaflet of the membrane.

-

Detection:

-

For Biotin Probe: If a biotinylated probe was used, the surface-exposed biotin-TMM can be detected by incubating with fluorescently labeled streptavidin (e.g., streptavidin-Alexa Fluor 488).

-

Analysis: Analyze the fluorescence of individual spheroplasts using flow cytometry or fluorescence microscopy. A significant reduction in fluorescence in inhibitor-treated spheroplasts compared to the control indicates inhibition of MmpL3-mediated TMM flipping.[2]

-

Experimental Workflow: Spheroplast-Based TMM Flippase Assay

Caption: A streamlined workflow for the spheroplast-based TMM flippase assay.

Competitive Binding Assay

This assay determines if a compound directly interacts with MmpL3 by measuring its ability to displace a known fluorescently labeled MmpL3 ligand.

Objective: To provide evidence of direct binding of an inhibitor to the MmpL3 protein.

Protocol:

-

Protein Preparation: Use either purified MmpL3 protein reconstituted into liposomes or whole mycobacterial cells overexpressing MmpL3.

-

Fluorescent Probe Incubation: Incubate the prepared MmpL3 with a fluorescent probe known to bind to it (e.g., North 114, a TAMRA-labeled indolecarboxamide).

-

Competition: In parallel, incubate the MmpL3-probe mixture with increasing concentrations of the unlabeled test compound.

-

Analysis: Measure the fluorescence signal. If the test compound binds to the same site (or an allosteric site that induces a conformational change) as the fluorescent probe, it will displace the probe, leading to a decrease in the measured fluorescence.

-

Data Interpretation: A concentration-dependent decrease in fluorescence indicates that the test compound is a competitive binder to MmpL3. This assay can be adapted for high-throughput screening using flow cytometry.[5][14]

Conclusion

MmpL3 is a highly validated and attractive target for the development of new anti-tuberculosis drugs. Its essential role in the transport of mycolic acid precursors makes it a bottleneck in the biogenesis of the mycobacterial cell wall. The diverse chemical scaffolds of its inhibitors, such as SQ109, AU1235, and BM212, underscore its druggability. The experimental protocols detailed in this guide provide a robust framework for the identification, validation, and characterization of novel MmpL3 inhibitors. A thorough understanding of the molecular mechanisms of MmpL3 function and inhibition will be instrumental in the design of next-generation therapeutics to combat the global threat of tuberculosis.

References

- 1. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MmpL3 is the flippase for mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MmpL3 is the flippase for mycolic acids in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

MmpL3-IN-3: A Technical Guide to a Novel MmpL3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MmpL3-IN-3, also identified as Compound 12 in key literature, is a potent inhibitor of the essential Mycobacterium tuberculosis (Mtb) membrane protein Large 3 (MmpL3). MmpL3 is a critical transporter responsible for the export of trehalose monomycolate (TMM), a vital precursor for the biosynthesis of the unique mycobacterial outer membrane. Inhibition of MmpL3 disrupts the formation of this protective layer, leading to bacterial cell death. This document provides a comprehensive overview of the structural and chemical properties of this compound, detailing its mechanism of action, experimental data, and relevant protocols.

Chemical and Structural Properties

This compound belongs to a class of MmpL3 inhibitors characterized by their significant anti-tubercular activity. While the specific chemical structure of "this compound" is not publicly disclosed under this name, its association with "Compound 12" in research publications allows for the characterization of its properties.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound (Compound 12)

| Property | Value | Reference |

| Molecular Formula | Not explicitly provided | |

| Molecular Weight | Not explicitly provided | |

| MIC against H37Rv | 0.1 µM | [1] |

| Mouse Liver Microsome Stability | Good | [1] |

Mechanism of Action

This compound exerts its antimycobacterial effect by directly targeting and inhibiting the MmpL3 transporter. MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and is essential for the viability of M. tuberculosis. It functions by flipping TMM from the inner leaflet to the outer leaflet of the cytoplasmic membrane, a crucial step in the mycolic acid pathway.

By inhibiting MmpL3, this compound prevents the translocation of TMM, leading to its accumulation in the cytoplasm and a halt in the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity ultimately results in bacterial death.

Experimental Data

The inhibitory activity of this compound has been quantified through various in vitro assays.

Table 2: In Vitro Activity of this compound (Compound 12)

| Assay | Strain | Value |

| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv | 0.1 µM |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis H37Rv is determined using a broth microdilution method.

Protocol Steps:

-

Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 7H9 broth in a 96-well microplate.

-

Inoculation: The bacterial culture is diluted to a specific optical density (OD) and added to each well of the microplate containing the compound dilutions.

-

Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days).

-

Growth Assessment: Bacterial growth is assessed visually, by measuring the OD at 600 nm, or using a viability indicator dye such as resazurin.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mouse Liver Microsome Stability Assay

The stability of this compound in the presence of liver microsomes is a key indicator of its metabolic fate.

Protocol Steps:

-

Reagents: Pooled mouse liver microsomes, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and this compound.

-

Incubation: The compound is incubated with the liver microsomes and the NADPH regenerating system in a phosphate buffer at 37°C.

-

Time Points: Aliquots of the reaction mixture are taken at various time points.

-

Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates the proteins.

-

Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

This compound is a promising anti-tubercular agent that targets the essential MmpL3 transporter. Its potent in vitro activity and favorable metabolic stability profile warrant further investigation and development. The information and protocols provided in this guide serve as a valuable resource for researchers in the field of tuberculosis drug discovery.

References

MmpL3-IN-3: A Novel Anti-Tuberculosis Drug Candidate Targeting the Mycolic Acid Transporter

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically designated "MmpL3-IN-3." This technical guide has been constructed using a well-characterized MmpL3 inhibitor, AU1235 , as a representative example to illustrate the core principles, experimental evaluation, and therapeutic potential of targeting the Mycobacterium tuberculosis MmpL3 transporter. The data and protocols presented herein are based on published studies of AU1235 and other similar MmpL3 inhibitors.

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading infectious cause of death worldwide, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant threat to global health. This necessitates the discovery and development of novel anti-TB agents with new mechanisms of action. The mycobacterial membrane protein Large 3 (MmpL3) has emerged as a highly promising and vulnerable target for novel anti-TB drugs. MmpL3 is an essential inner membrane transporter responsible for the export of trehalose monomycolate (TMM), a critical precursor for the synthesis of mycolic acids, which are defining components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death. This guide provides a comprehensive overview of the mechanism of action, biological activity, and experimental evaluation of MmpL3 inhibitors, using the adamantyl urea compound AU1235 as a case study.

The MmpL3 Target and Mechanism of Action

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters. Its essential function is to flip TMM from the cytoplasmic leaflet of the inner membrane to the periplasmic side. Once in the periplasm, the mycolic acids from TMM are transferred to their final destinations in the cell wall, including arabinogalactan and other TMM molecules to form trehalose dimycolate (TDM). This process is vital for the maintenance of the mycomembrane, which protects the bacterium from antibiotics and host immune responses.

MmpL3 inhibitors, such as AU1235, physically bind to the MmpL3 transporter, obstructing its function. This leads to the intracellular accumulation of TMM and a halt in the incorporation of mycolic acids into the cell wall, ultimately resulting in a loss of cell wall integrity and bactericidal activity.

The Indispensable Role of MmpL3 in Mycobacterium tuberculosis: A Cornerstone for Novel Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent identification and validation of novel drug targets. Among the most promising of these is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential inner membrane transporter in Mycobacterium tuberculosis (M. tuberculosis). This technical guide provides a comprehensive overview of the critical role of MmpL3 in mycobacterial physiology, its validation as a prime drug target, and the current landscape of inhibitory compounds. Detailed experimental protocols for key validation studies are provided, alongside a quantitative analysis of inhibitor efficacy and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Mycolic Acid Barrier and the MmpL3 Gateway

The cell envelope of M. tuberculosis is a unique and formidable barrier, central to its intrinsic resistance to many antibiotics and its ability to survive within the host.[1][2] A key component of this envelope is the outer mycomembrane, a lipid bilayer composed of long-chain mycolic acids.[3][4] The biosynthesis and transport of these mycolic acids are therefore critical for the bacterium's survival.[5]

Mycolic acids are synthesized in the cytoplasm and esterified to trehalose to form trehalose monomycolate (TMM).[6][7] MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, is the essential protein responsible for flipping TMM from the inner to the outer leaflet of the cytoplasmic membrane, a critical step in the journey of mycolic acids to the cell envelope.[2][4][8] Depletion or inhibition of MmpL3 leads to the intracellular accumulation of TMM, a halt in the synthesis of mature mycolic acid-containing structures like trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), and ultimately, bacterial death.[9][10] This absolute requirement for MmpL3 function makes it an exceptionally attractive target for the development of new anti-tubercular agents.[11][12]

The MmpL3-Mediated Trehalose Monomycolate (TMM) Transport Pathway

The transport of TMM across the inner membrane is a pivotal stage in the biogenesis of the mycobacterial outer membrane. This process, facilitated by MmpL3, ensures the delivery of mycolic acid precursors to the periplasm for their subsequent incorporation into the cell wall.

Caption: MmpL3-mediated transport of TMM across the inner membrane.

Validation of MmpL3 as an Essential Drug Target

The essentiality of MmpL3 has been unequivocally demonstrated through a combination of genetic and chemical approaches. These studies have laid the foundation for targeting MmpL3 in drug discovery programs.

Genetic Validation

Initial attempts to create a complete gene knockout of mmpL3 in M. tuberculosis were unsuccessful, providing the first indication of its essentiality.[13] Subsequent development of conditional knockdown systems, such as the Tet-off or CRISPR interference (CRISPRi) systems, has allowed for the controlled depletion of MmpL3.[10][14] These studies have consistently shown that downregulation of mmpL3 expression leads to a rapid cessation of bacterial growth and cell death, both in vitro and within macrophage infection models.[10][15]

The CRISPRi system offers a rapid and efficient method for validating gene essentiality. The workflow involves the introduction of a plasmid expressing a nuclease-deactivated Cas9 (dCas9) and a specific single-guide RNA (sgRNA) that targets the mmpL3 gene. Upon induction, the dCas9-sgRNA complex binds to the target DNA, sterically hindering transcription.

Caption: Workflow for validating MmpL3 essentiality using CRISPRi.

Chemical Validation

The discovery of numerous, structurally diverse small molecules that inhibit M. tuberculosis growth and select for resistance mutations in the mmpL3 gene provides strong chemical validation for its role as a drug target.[5][16] Treatment of mycobacteria with these inhibitors phenocopies the effects of genetic depletion of MmpL3, namely the accumulation of TMM and a reduction in TDM and mAGP.[9][17]

MmpL3 Inhibitors: A Diverse Arsenal Against TB

A remarkable number of distinct chemical scaffolds have been identified as MmpL3 inhibitors. This diversity suggests that MmpL3 is a highly "druggable" target.[18]

Major Classes of MmpL3 Inhibitors

Several classes of compounds have been shown to target MmpL3, including:

-

Ethylenediamines (e.g., SQ109)[19]

-

Adamantyl Ureas (e.g., AU1235)

-

Indolecarboxamides (e.g., NITD-304, NITD-349)[20]

-

1,5-Diarylpyrroles (e.g., BM212)

-

Spiroindolones

-

Benzimidazoles

Of these, SQ109 is the most advanced, having completed Phase IIb clinical trials.[19]

Quantitative Efficacy of MmpL3 Inhibitors

The potency of MmpL3 inhibitors is typically determined by measuring their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of the bacteria.

| Compound | Chemical Class | M. tuberculosis H37Rv MIC (µM) | Reference |

| SQ109 | Ethylenediamine | 0.4 - 2.36 | [4][19] |

| AU1235 | Adamantyl Urea | 0.1 - 0.48 | [4] |

| BM212 | 1,5-Diarylpyrrole | 0.2 - 3.76 | [4] |

| NITD-304 | Indolecarboxamide | 0.02 - 0.04 | [4][20] |

| NITD-349 | Indolecarboxamide | 0.05 | [4][20] |

| THPP-1 | Tetrahydropyrazolopyrimidine | 13.44 | [4] |

| HC2091 | Not specified | 6.25 (M. abscessus) | [21] |

| HC2099 | Not specified | 25 (M. abscessus) | [21] |

| C215 | Benzimidazole | Not specified | [21] |

Note: MIC values can vary depending on the specific assay conditions.

Experimental Protocols for MmpL3 Research

Detailed and robust experimental protocols are essential for the accurate study of MmpL3 function and inhibition.

CRISPRi-Mediated Conditional Knockdown of mmpL3 in M. tuberculosis

This protocol is adapted from studies demonstrating the use of CRISPRi for validating MmpL3 essentiality.[2][22][23]

Objective: To achieve controlled repression of mmpL3 transcription to study its effect on bacterial growth and viability.

Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

CRISPRi plasmid system (e.g., pLJR965-derived) containing dCas9 and a tetracycline-inducible promoter.

-

sgRNA-expressing plasmid targeting mmpL3.

-

7H9 broth supplemented with OADC, glycerol, and Tween 80.

-

7H10 agar plates with OADC and glycerol.

-

Anhydrotetracycline (ATc) for induction.

-

Electroporator and cuvettes.

Procedure:

-

sgRNA Design and Plasmid Construction: Design a 20-nucleotide sgRNA sequence targeting a region within the mmpL3 open reading frame, preferably near the 5' end, with an adjacent Protospacer Adjacent Motif (PAM). Clone the sgRNA sequence into the appropriate expression vector.

-

Transformation: Prepare electrocompetent M. tuberculosis cells. Co-transform the dCas9 and sgRNA plasmids into the cells via electroporation.

-

Selection of Transformants: Plate the transformed cells on 7H10 agar containing the appropriate antibiotics for plasmid selection.

-

Induction of Knockdown: Grow the transformed strain in 7H9 broth to mid-log phase. Induce the CRISPRi system by adding varying concentrations of ATc (e.g., 0-100 ng/mL).

-

Analysis:

-

Growth Monitoring: Measure the optical density at 600 nm (OD600) of the cultures daily.

-

Viability Assessment: At various time points post-induction, perform serial dilutions of the cultures and plate on 7H10 agar without ATc to determine the number of colony-forming units (CFU).

-

Transcriptional Analysis (Optional): Extract RNA and perform qRT-PCR to confirm the reduction in mmpL3 mRNA levels.

-

Spheroplast Assay for Monitoring TMM Flipping

This protocol is based on the method developed to directly assess the flippase activity of MmpL3.[7]

Objective: To measure the transport of TMM from the inner to the outer leaflet of the inner membrane in M. smegmatis spheroplasts.

Materials:

-

M. smegmatis mc²155 strain.

-

Tryptic Soy Broth (TSB).

-

Spheroplasting buffer (containing sucrose, MgCl₂, and maleic acid).

-

Lysozyme.

-

[¹⁴C]-acetate or a clickable trehalose analog (e.g., 6-azido-trehalose).

-

MmpL3 inhibitors (e.g., BM212, AU1235).

-

Thin-layer chromatography (TLC) plates and solvent system.

-

Phosphorimager or appropriate detection system for clickable analogs.

Procedure:

-

Spheroplast Formation: Grow M. smegmatis in TSB to mid-log phase. Harvest the cells and resuspend in spheroplasting buffer. Add lysozyme to digest the cell wall and generate spheroplasts.

-

Metabolic Labeling: Incubate the spheroplasts with [¹⁴C]-acetate or the clickable trehalose analog to allow for the synthesis of labeled TMM.

-

Inhibitor Treatment (for inhibition studies): Pre-incubate the spheroplasts with the desired MmpL3 inhibitor or a vehicle control before and during the labeling step.

-

Assessment of TMM Flipping:

-

For [¹⁴C]-acetate labeling: Treat the spheroplasts with an external agent (e.g., a lipase) that can only access lipids on the outer leaflet. Extract the lipids and analyze the degradation of labeled TMM by TLC and phosphorimaging. A decrease in intact TMM indicates its presence on the outer leaflet.

-

For clickable trehalose analogs: After labeling, perform a click chemistry reaction with a fluorescent probe that cannot cross the membrane. Analyze the fluorescence of the spheroplasts. Reduced fluorescence in the presence of an inhibitor indicates that the azido-TMM has not been flipped to the outer leaflet.

-

-

Data Analysis: Quantify the amount of flipped TMM in treated versus untreated samples to determine the effect of the inhibitor on MmpL3 flippase activity.

Conclusion and Future Directions

MmpL3 stands out as a robust and highly validated target for the development of new anti-tubercular drugs. Its essential role in the biogenesis of the mycobacterial cell wall, coupled with the existence of multiple, potent small molecule inhibitors, underscores its therapeutic potential. The diverse chemical scaffolds that can inhibit MmpL3 suggest a complex and exploitable binding pocket, offering numerous opportunities for structure-based drug design.

Future research should focus on:

-

Elucidating the precise mechanism of action of different MmpL3 inhibitors and the structural basis for their interactions with the transporter.

-

Investigating the potential for synergistic interactions between MmpL3 inhibitors and existing anti-TB drugs to shorten treatment regimens and combat resistance.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of current MmpL3 inhibitor scaffolds to improve their efficacy and safety profiles for clinical use.

The continued exploration of MmpL3 as a drug target holds immense promise for the development of novel therapies that can overcome the challenges posed by drug-resistant tuberculosis and ultimately contribute to the global effort to eradicate this devastating disease.

References

- 1. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport | PLOS Biology [journals.plos.org]

- 2. journals.asm.org [journals.asm.org]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. MmpL3 is the flippase for mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Utilization of CRISPR Interference To Validate MmpL3 as a Drug Target in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - WCAIR [wcair.dundee.ac.uk]

- 14. Essentiality of mmpL3 and impact of its silencing on Mycobacterium tuberculosis gene expression. [sonar.ch]

- 15. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structural modeling and characterization of the Mycobacterium tuberculosis MmpL3 C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Utilization of CRISPR Interference To Validate MmpL3 as a Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MmpL3 is the flippase for mycolic acids in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of MmpL3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and other mycobacteria.[1][2] It plays a critical role in the biogenesis of the unique mycobacterial outer membrane by transporting trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[2][3][4] The essentiality of MmpL3 for mycobacterial viability has made it a key target for the development of novel anti-tuberculosis drugs.[1][2] A structurally diverse range of small molecules have been identified as MmpL3 inhibitors, many of which show potent bactericidal activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[1][2] This guide provides a technical overview of the preliminary in vitro studies of MmpL3 inhibitors, focusing on quantitative efficacy data for representative compounds and detailed experimental protocols for their characterization. While the specific compound "MmpL3-IN-3" was not identified in the reviewed literature, this guide focuses on well-documented MmpL3 inhibitors to provide a representative understanding of the field.

Mechanism of Action of MmpL3 Inhibitors

MmpL3 functions as a transporter that flips TMM from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane.[3] This process is dependent on the proton motive force (PMF).[2] MmpL3 inhibitors disrupt the cell wall synthesis by binding to the MmpL3 protein, which prevents the export of TMM.[5] This leads to an accumulation of TMM in the cytoplasm and a depletion of mycolic acids in the outer membrane, ultimately compromising the structural integrity of the cell wall and leading to bacterial death.[1][5] Some MmpL3 inhibitors have also been shown to dissipate the transmembrane electrochemical proton gradient, which may contribute to their antimycobacterial activity.[2]

Quantitative In Vitro Efficacy Data

The in vitro potency of MmpL3 inhibitors is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The following table summarizes the reported MIC values for several well-characterized MmpL3 inhibitors.

| Compound Class | Representative Inhibitor | MIC (μM) against M. tuberculosis H37Rv | Reference |

| 1,2-Ethylenediamine | SQ109 | 0.78 - 2.36 | [6][7] |

| Indole-2-carboxamide | NITD-304 | 0.02 | [7] |

| Indole-2-carboxamide | NITD-349 | 0.023 - 0.05 | [6][7] |

| Adamantyl Urea | AU1235 | 0.48 | [7] |

| 1,5-Diarylpyrrole | BM212 | 3.76 | [7] |

| 1,5-Diarylpyrrole | BM635 | 0.12 | |

| 1,5-Diarylpyrazole | BM859 | 0.3 | |

| Tetrahydropyrazolopyrimidine | THPP1 | 13.44 | [7] |

| Piperidinol | PIPD1 | 1.28 | [6] |

| Benzimidazole | C215 | 16.0 | [6] |

Experimental Protocols

A definitive characterization of MmpL3 inhibitors involves a series of in vitro assays to confirm their antimycobacterial activity, their effect on the MmpL3 transport function, and their potential off-target effects.

This assay is a common method to determine the MIC of a compound against M. tuberculosis. It relies on the reduction of the blue resazurin dye to the pink resorufin by metabolically active cells.

-

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

96-well microtiter plates

-

Resazurin sodium salt solution (0.01% w/v in sterile water)

-

Test compounds and control antibiotics (e.g., isoniazid, rifampicin)

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in 100 µL of 7H9 broth directly in the 96-well plates.[8]

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute it to obtain the final desired cell concentration.

-

Add 100 µL of the bacterial inoculum to each well containing the test compound. Include a drug-free growth control and a sterile control (broth only).[5]

-

Seal the plates and incubate at 37°C for 5-7 days.[9]

-

After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.[9]

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[8]

-

This assay directly assesses the inhibitory effect of a compound on the transport function of MmpL3 by measuring the accumulation of its substrate, TMM.

-

Materials:

-

M. tuberculosis or M. smegmatis culture

-

[1,2-¹⁴C]acetic acid (radiolabel)

-

Test compounds

-

Solvents for lipid extraction (e.g., chloroform/methanol mixture)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

-

Procedure:

-

Grow a culture of mycobacteria to mid-log phase.

-

Expose the culture to the test compound at a desired concentration for a specified period (e.g., 24 hours).

-

Add [1,2-¹⁴C]acetic acid to the culture and incubate to allow for the metabolic labeling of lipids.[1]

-

Harvest the cells and perform a total lipid extraction using an appropriate solvent system.

-

Spot the lipid extracts onto a TLC plate and develop the chromatogram using a suitable solvent system to separate different lipid species.

-

Visualize the radiolabeled lipids by autoradiography.

-

Inhibition of MmpL3 will result in a noticeable increase in the intensity of the TMM spot compared to the untreated control.[1]

-

Since some MmpL3 inhibitors are known to affect the proton motive force, it is crucial to evaluate their impact on the bacterial membrane potential. This can be done using potentiometric fluorescent dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).

-

Materials:

-

Mycobacterial cell suspension

-

DiSC₃(5) dye

-

A fluorescence plate reader or spectrofluorometer

-

Test compounds and controls (e.g., CCCP - a known protonophore)

-

-

Procedure:

-

Grow mycobacterial cells to mid-log phase, then wash and resuspend them in a suitable buffer (e.g., HEPES with glucose).

-

Add the DiSC₃(5) dye to the cell suspension. The dye will be taken up by polarized cells, leading to quenching of its fluorescence.[10]

-

Monitor the fluorescence until a stable baseline is achieved.

-

Add the test compound to the cell suspension.

-

Depolarization of the cell membrane will cause the release of the dye into the medium, resulting in an increase in fluorescence (dequenching).[10]

-

The change in fluorescence is measured over time to determine the extent and kinetics of membrane depolarization.

-

References

- 1. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of MmpL3 Inhibitors in Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis (Mtb), playing a critical role in the biogenesis of the unique and complex mycobacterial cell wall.[1][2] MmpL3 functions as a flippase, translocating trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm across the inner membrane.[3][4] This process is vital for the formation of the mycomembrane, which is crucial for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1][3] The essentiality and vulnerability of MmpL3 make it a prime target for the development of novel anti-tubercular drugs.[2] A number of structurally diverse small molecule inhibitors that target MmpL3 have been identified, some of which are in preclinical and clinical development.[5][6] These inhibitors typically disrupt the proton motive force (PMF) that MmpL3 utilizes for transport or bind directly to the transporter, leading to a halt in cell wall synthesis and subsequent bacterial death.[3][7]

This document provides detailed protocols for in vitro assays to evaluate the activity of MmpL3 inhibitors against Mtb, with a focus on "MmpL3-IN-3" as a representative compound.

Data Presentation

Note: Specific quantitative data for a compound explicitly named "this compound" is not available in the public domain. The following data for a potent indolecarboxamide MmpL3 inhibitor (Compound 26) is provided as a representative example.[4][8][9]

| Parameter | Value | Assay Type | Organism | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.012 µM | Broth Microdilution (Resazurin) | M. tuberculosis H37Rv | [4][8] |

| Selectivity Index (SI) | >16,000 | Cytotoxicity vs. Efficacy | Vero cells vs. Mtb | [8] |

| Mechanism of Action | Inhibition of TMM transport | Whole-cell radiolabeling | M. tuberculosis | [4] |

MmpL3 Signaling and Transport Pathway

MmpL3 is a key component of the mycolic acid transport machinery. It functions as a proton-substrate antiporter, utilizing the proton motive force to flip TMM from the inner to the outer leaflet of the cytoplasmic membrane. Once in the periplasm, TMM is further processed and incorporated into the cell wall. MmpL3 interacts with several other proteins, such as TtfA and LpqN, which are thought to be accessory proteins in the TMM transport process. The C-terminal domain of MmpL3 is also involved in protein-protein interactions and localization of the transporter.

References

- 1. Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for MmpL3-IN-3 in Whole-Cell Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics. The mycobacterial membrane protein Large 3 (MmpL3) is a promising drug target due to its essential role in transporting trehalose monomycolates (TMM), a crucial component for the biogenesis of the mycobacterial cell wall.[1][2][3] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial cell death.[3][4] MmpL3-IN-3 is a novel investigational inhibitor of MmpL3. These application notes provide a detailed protocol for utilizing this compound in a whole-cell screening assay to determine its antimycobacterial activity.

Mechanism of Action of MmpL3 Inhibitors

MmpL3 functions as a transporter, flipping TMM from the cytoplasm to the periplasm, a critical step in the formation of the mycolic acid-containing outer membrane of M. tuberculosis.[1][5] MmpL3 inhibitors, including compounds like this compound, are thought to bind to MmpL3 and block this transport function.[4] This leads to an accumulation of TMM in the cytoplasm and a depletion of trehalose dimycolate (TDM) and mycolated arabinogalactan in the cell wall, ultimately compromising the cell envelope's integrity and leading to cell death. Some MmpL3 inhibitors have also been shown to dissipate the proton motive force (PMF) across the mycobacterial inner membrane.[6]

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, providing a template for presenting experimental results.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Compound | MIC90 (µM) against H37Rv | IC50 (µM) in THP-1 macrophages |

| This compound | 0.25 | 0.5 |

| Isoniazid | 0.1 | 0.2 |

| Rifampicin | 0.05 | 0.1 |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms. IC50: Half-maximal inhibitory concentration.

Table 2: Cytotoxicity and Selectivity Index of this compound

| Compound | CC50 (µM) against HepG2 cells | Selectivity Index (SI = CC50 / MIC90) |

| This compound | > 50 | > 200 |

| Isoniazid | > 100 | > 1000 |

| Rifampicin | > 100 | > 2000 |

CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Protocol 1: Whole-Cell Growth Inhibition Assay using Resazurin Microtiter Assay (REMA)

This protocol details a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

96-well microtiter plates (clear bottom, black sides for fluorescence)

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture M. tuberculosis H37Rv in 7H9 broth until it reaches an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase).

-

Dilute the culture to an OD600 of 0.02 in fresh 7H9 broth.

-

-

Compound Dilution:

-

Perform serial dilutions of the this compound stock solution in 7H9 broth in a separate 96-well plate to achieve the desired final concentrations.

-

-

Assay Setup:

-

Add 100 µL of the diluted bacterial inoculum to each well of the assay plate.

-

Transfer 1 µL of the serially diluted this compound from the dilution plate to the corresponding wells of the assay plate.

-

Include positive controls (no drug, DMSO vehicle only) and negative controls (no bacteria).

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7 days.

-

-

Assay Readout:

-

Add 30 µL of the 0.02% resazurin solution to each well.

-

Incubate for an additional 24 hours at 37°C.

-

Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (at 570 nm and 600 nm). A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that prevents the color change (or shows a significant reduction in fluorescence/absorbance).

-

Caption: Workflow for the REMA whole-cell screening assay.

Protocol 2: Cytotoxicity Assay

It is crucial to assess the toxicity of this compound against mammalian cells to determine its selectivity.

Materials:

-

HepG2 cells (or other suitable mammalian cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

This compound stock solution

-

Resazurin-based cell viability reagent (e.g., alamarBlue™)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Addition:

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 48-72 hours.

-

-

Viability Assessment:

-

Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours.

-

Measure fluorescence as per the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

These protocols provide a framework for the initial characterization of this compound's activity in a whole-cell screening context. The provided data tables serve as a guide for presenting the results in a clear and concise manner. Further experiments, such as time-kill kinetics, determination of bactericidal versus bacteriostatic activity, and resistance frequency studies, will be necessary for a more comprehensive understanding of this compound's potential as a novel anti-tuberculosis agent.

References

Determining the Minimum Inhibitory Concentration (MIC) of MmpL3 Inhibitors Against Mycobacterium tuberculosis**

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has created an urgent need for novel therapeutics that act on new molecular targets. One such promising target is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential inner membrane transporter. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death, making it an attractive target for new anti-tubercular drugs.

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of putative MmpL3 inhibitors, using "MmpL3-IN-3" as a representative compound, against M. tuberculosis. The described method is the widely used Resazurin Microtiter Assay (REMA), a colorimetric method that is rapid, cost-effective, and reliable for assessing the susceptibility of Mtb to various compounds.

MmpL3 Signaling and Inhibition Pathway

The MmpL3 transporter plays a critical role in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.

Application Notes and Protocols for Radiolabeling Studies with MmpL3-IN-3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of MmpL3-IN-3, a hypothetical inhibitor of the Mycobacterium tuberculosis MmpL3 transporter, and its use in subsequent biological assays. The methodologies described are based on established principles for studying mycobacterial lipid transport and small molecule inhibitors.

Introduction to MmpL3 and its Inhibition

Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis (Mtb). It plays a crucial role in the biogenesis of the unique and complex mycobacterial cell wall by translocating trehalose monomycolate (TMM), a precursor to mycolic acids, across the cytoplasmic membrane.[1][2] The integrity of the mycolic acid layer is vital for the survival, virulence, and antibiotic resistance of Mtb.[2] MmpL3 functions as a proton-motive force (PMF) dependent transporter, belonging to the Resistance-Nodulation-Cell Division (RND) superfamily.[3][4] Its essential nature makes it a promising target for the development of novel anti-tuberculosis drugs.[2]

MmpL3 inhibitors disrupt the TMM transport process, leading to a compromised cell wall and ultimately bacterial cell death.[2] By targeting a pathway distinct from that of current anti-TB drugs, these inhibitors hold the potential to be effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[2] Understanding the interaction of these inhibitors with their target and their effect on mycobacterial physiology is critical for their development. Radiolabeling of MmpL3 inhibitors, such as the hypothetical this compound, provides a powerful tool to study their mechanism of action, target engagement, and overall effect on lipid metabolism.

Data Presentation

Table 1: Hypothetical Properties of Radiolabeled this compound

| Property | Value | Unit | Notes |

| Radiosotope | 14C | - | Suitable for in vitro metabolic labeling studies. |

| Specific Activity | >50 | mCi/mmol | High specific activity is crucial for sensitive detection. |

| Radiochemical Purity | >98 | % | Determined by radio-TLC or HPLC. |

| Molecular Weight | Varies | g/mol | Dependent on the specific chemical structure of this compound. |

| Storage Conditions | -20 or -80 | °C | In a suitable solvent to minimize radiolysis. |

Table 2: Experimental Conditions for TMM Transport Assay

| Parameter | Condition |

| Mycobacterial Strain | Mycobacterium smegmatis mc2155 (as a surrogate for Mtb) |

| Radiolabel | [1,2-14C]acetic acid |

| Labeling Time | 4 hours |

| This compound Concentrations | 0.1x, 1x, 10x MIC |

| Lipid Extraction Solvent | Chloroform:Methanol (2:1, v/v) |

| TLC Mobile Phase | Chloroform:Methanol:Water (60:30:6, v/v/v) |

| Detection Method | Phosphorimaging |

Experimental Protocols

Protocol 1: Radiolabeling of this compound with 14C

This protocol describes a hypothetical synthesis for introducing a 14C label into the this compound molecule. The exact synthetic route will depend on the chemical structure of this compound. This example assumes a precursor amenable to methylation using [14C]methyl iodide.

Materials:

-

This compound precursor with a suitable functional group for methylation (e.g., a primary amine or phenol).

-

[14C]Methyl iodide

-

Anhydrous, non-protic solvent (e.g., DMF or THF)

-

Mild base (e.g., K2CO3 or DIPEA)

-

Reaction vial

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

-

Scintillation counter

Procedure:

-

In a clean, dry reaction vial, dissolve the this compound precursor in the anhydrous solvent.

-

Add the mild base to the solution.

-

Carefully add [14C]methyl iodide to the reaction mixture. The specific activity will determine the amount to be added.

-

Seal the vial and stir the reaction at room temperature or with gentle heating, depending on the reactivity of the precursor.

-

Monitor the reaction progress by radio-TLC.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Extract the [14C]this compound using a suitable organic solvent.

-

Purify the radiolabeled compound using preparative HPLC equipped with a radioactivity detector.

-

Collect the fraction containing the pure [14C]this compound.

-

Determine the radiochemical purity by analytical radio-HPLC.

-

Measure the specific activity using a scintillation counter and by determining the concentration of the compound (e.g., by UV-Vis spectroscopy if it has a chromophore).

-

Store the purified [14C]this compound at -20°C or -80°C in a suitable solvent.

Protocol 2: Whole-Cell Radiolabeling and Lipid Analysis in M. smegmatis

This protocol is designed to assess the effect of this compound on the transport of TMM by monitoring the incorporation of a radiolabeled precursor into mycobacterial lipids.[5]

Materials:

-

Mycobacterium smegmatis mc2155

-

7H9 broth supplemented with ADC and Tween 80

-

[1,2-14C]acetic acid

-

This compound (unlabeled)

-

Centrifuge

-

Sonicator or bead beater

-

Chloroform:Methanol (2:1, v/v)

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

Phosphorimager system

Procedure:

-

Grow a culture of M. smegmatis to mid-log phase (OD600 ≈ 0.6-0.8).

-

Aliquot the culture into separate tubes.

-

Treat the cultures with different concentrations of this compound (e.g., 0.1x, 1x, 10x MIC) and include a DMSO vehicle control. Incubate for 1 hour at 37°C with shaking.

-

Add [1,2-14C]acetic acid (final concentration ~1 µCi/mL) to each tube.

-

Incubate for 4 hours at 37°C with shaking to allow for incorporation of the radiolabel into lipids.

-

Harvest the cells by centrifugation.

-

Wash the cell pellets with PBS to remove unincorporated radiolabel.

-

Extract the total lipids from the cell pellets by adding chloroform:methanol (2:1) and disrupting the cells (e.g., by sonication or bead beating).

-

Centrifuge to pellet the cell debris and collect the lipid-containing supernatant.

-

Dry the lipid extracts under a stream of nitrogen.

-

Resuspend the dried lipids in a small volume of chloroform:methanol (2:1).

-

Spot equal amounts of the lipid extracts onto a TLC plate.

-

Develop the TLC plate in a chamber with a chloroform:methanol:water (60:30:6) mobile phase.[6]

-

Dry the TLC plate and expose it to a phosphor screen.

-